Cas no 129535-81-5 ([(3-Phenoxyphenyl)methyl](propan-2-yl)amine)

[(3-Phenoxyphenyl)methyl](propan-2-yl)amine structure
129535-81-5 structure
商品名:[(3-Phenoxyphenyl)methyl](propan-2-yl)amine
CAS番号:129535-81-5
MF:C16H19NO
メガワット:241.328164339066
MDL:MFCD01475480
CID:4693135

[(3-Phenoxyphenyl)methyl](propan-2-yl)amine 化学的及び物理的性質

名前と識別子

    • [(3-Phenoxyphenyl)methyl](propan-2-yl)amine
    • MDL: MFCD01475480
    • インチ: 1S/C16H19NO/c1-13(2)17-12-14-7-6-10-16(11-14)18-15-8-4-3-5-9-15/h3-11,13,17H,12H2,1-2H3
    • InChIKey: MDEJGWNMQRYUNA-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC(=C1)CNC(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 223
  • トポロジー分子極性表面積: 21.3
  • 疎水性パラメータ計算基準値(XlogP): 3.5

[(3-Phenoxyphenyl)methyl](propan-2-yl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB420636-25g
[(3-Phenoxyphenyl)methyl](propan-2-yl)amine; .
129535-81-5
25g
€1361.60 2025-02-27
abcr
AB420636-5 g
[(3-Phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5
5g
€722.60 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195686-10g
[(3-Phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5 98%
10g
¥9741.00 2024-08-09
abcr
AB420636-25 g
[(3-Phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5
25g
€1361.60 2023-04-24
A2B Chem LLC
AJ24291-100g
[(3-phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5 95+%
100g
$4374.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_522994-10g
[(3-phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5
10g
¥8118.00 2024-08-09
A2B Chem LLC
AJ24291-10g
[(3-phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5 95+%
10g
$1573.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195686-2g
[(3-Phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5 98%
2g
¥7491.00 2024-08-09
abcr
AB420636-5g
[(3-Phenoxyphenyl)methyl](propan-2-yl)amine; .
129535-81-5
5g
€722.60 2025-02-27
A2B Chem LLC
AJ24291-1g
[(3-phenoxyphenyl)methyl](propan-2-yl)amine
129535-81-5 95+%
1g
$830.00 2024-04-20

[(3-Phenoxyphenyl)methyl](propan-2-yl)amine 関連文献

[(3-Phenoxyphenyl)methyl](propan-2-yl)amineに関する追加情報

Chemical Profile of [(3-Phenoxyphenyl)methyl](propan-2-yl)amine (CAS No. 129535-81-5)

[(3-Phenoxyphenyl)methyl](propan-2-yl)amine, identified by its CAS number 129535-81-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzophenone derivative core with an amine functional group, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and aliphatic moieties in its structure suggests a unique set of chemical properties that make it a valuable candidate for further investigation.

The compound's structure consists of a phenoxyphenylmethyl moiety linked to a propylamine group, creating a bifunctional molecule with potential applications in drug design. The phenoxyphenyl part, derived from phenoxybenzene, introduces hydrophobic and aromatic characteristics, while the propylamine moiety adds basicity and reactivity. This combination of features positions [(3-Phenoxyphenyl)methyl](propan-2-yl)amine as a versatile scaffold for the development of novel therapeutic agents.

In recent years, there has been growing interest in molecules that exhibit both central nervous system (CNS) penetration and modulatory effects on neurotransmitter systems. The structural features of [(3-Phenoxyphenyl)methyl](propan-2-yl)amine make it a promising candidate for investigating its potential as a precursor in the synthesis of CNS-active compounds. Studies have begun to explore its interactions with various biological targets, including receptors and enzymes involved in neuroregulation.

One of the most compelling aspects of [(3-Phenoxyphenyl)methyl](propan-2-yl)amine is its potential as a lead compound for the development of drugs targeting neurological disorders. The benzophenone core is known to be present in several bioactive molecules, and modifications to this scaffold have often led to compounds with enhanced pharmacological properties. The amine group provides a site for further derivatization, allowing chemists to fine-tune the molecule's solubility, bioavailability, and target specificity.

Recent research has focused on the synthesis of analogs of [(3-Phenoxyphenyl)methyl](propan-2-yl)amine to identify more potent and selective pharmacological agents. By systematically modifying the structure, researchers aim to uncover new mechanisms of action and improve therapeutic outcomes. For instance, studies have explored the effects of substituting the propylamine group with other amine derivatives or altering the phenoxyphenyl moiety to enhance binding affinity to specific biological targets.

The pharmacokinetic profile of [(3-Phenoxyphenyl)methyl](propan-2-yl)amine is another area of active investigation. Understanding how the molecule is metabolized and eliminated from the body is crucial for optimizing its therapeutic use. Advanced computational methods and experimental techniques are being employed to predict and verify these processes, which can guide the design of more effective derivatives.

In addition to its potential applications in CNS disorders, [(3-Phenoxyphenyl)methyl](propan-2-yl)amine has shown promise in other therapeutic areas. Its structural motif is reminiscent of molecules used in the treatment of inflammatory diseases and pain management. By leveraging its chemical diversity, researchers are exploring new ways to address unmet medical needs.

The synthesis of [(3-Phenoxyphenyl)methyl](propan-2-yl)amine involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advances in synthetic methodologies have made it possible to produce this molecule with high purity and yield, facilitating further biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic core.

As research continues to unfold, the potential applications of [(3-Phenoxyphenyl)methyl](propan-2-yl)amine are likely to expand. Its unique structural features offer a rich foundation for drug discovery, making it a compound worth watching in the pharmaceutical landscape. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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